N-cyclohexyl-2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-2-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE is a complex organic compound with a unique structure that combines a cyclohexyl group, a dihydropyrimidine ring, and a sulfonamido benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydropyrimidine ring through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The resulting dihydropyrimidine intermediate is then further functionalized to introduce the sulfonamido and benzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (Cr
Properties
Molecular Formula |
C18H22N4O5S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide |
InChI |
InChI=1S/C18H22N4O5S/c1-11-15(17(24)21-18(25)19-11)28(26,27)22-14-10-6-5-9-13(14)16(23)20-12-7-3-2-4-8-12/h5-6,9-10,12,22H,2-4,7-8H2,1H3,(H,20,23)(H2,19,21,24,25) |
InChI Key |
NEHOAVWHMXXYEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.